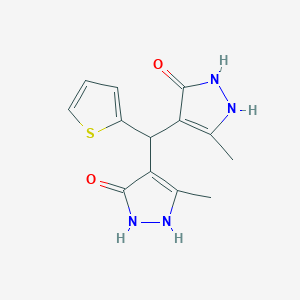
4,4'-(thiophen-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) is a heterocyclic compound that features a unique structure combining a thienyl group with pyrazole rings
准备方法
The synthesis of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) typically involves a multi-component reaction. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate . The reaction is usually carried out at room temperature, and the product is obtained in high yields through simple filtration . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and reduce reaction times .
化学反应分析
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
科学研究应用
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has several scientific research applications:
作用机制
The mechanism of action of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) involves its interaction with cellular components. In cancer cells, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) can be compared to other bis(pyrazolyl)methane derivatives. Similar compounds include:
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): This compound has similar structural features but with different substituents on the aromatic ring.
Bis(pyrazolyl)methanes: These compounds share the pyrazole ring structure and have been studied for their biological activities and applications in various fields. The uniqueness of 4,4’-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) lies in the presence of the thienyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H14N4O2S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC 名称 |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-thiophen-2-ylmethyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H14N4O2S/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19) |
InChI 键 |
SPJJRNQSPPKUHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
规范 SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















